Melting Point as a Unique Identity Marker: 133 °C for CAS 118671-03-7 vs. Lower-Melting Para-Methoxy Regioisomer
The melting point of 2-(2-amino-4-methoxyphenyl)acetonitrile (CAS 118671-03-7) is documented as 133 °C . In contrast, the structurally related regioisomer 2-amino-2-(4-methoxyphenyl)acetonitrile (CAS 42456-26-8) exhibits a substantially lower melting range, with typical commercial specifications reporting 93–94 °C . This 39–40 °C difference in melting point is a direct consequence of the distinct crystal packing arrangements dictated by the ortho-amino substitution pattern, which enables intramolecular hydrogen bonding between the amine and nitrile moieties. X-ray crystallographic characterization of the title compound has been reported for the first time, confirming the unique solid-state structure that underlies this thermal property [1].
| Evidence Dimension | Solid-state thermal property (melting point) |
|---|---|
| Target Compound Data | 133 °C |
| Comparator Or Baseline | 2-Amino-2-(4-methoxyphenyl)acetonitrile (CAS 42456-26-8): 93–94 °C |
| Quantified Difference | 39–40 °C higher |
| Conditions | Commercial technical datasheet values; crystallographic confirmation via X-ray diffraction for target compound |
Why This Matters
A 39–40 °C higher melting point provides a simple, quantitative identity check to confirm receipt of the correct regioisomer and assess purity, reducing risk of synthetic failure due to isomeric contamination.
- [1] OUCI. (2024). Molbank, 2024(3), M1862. X-ray crystallographic characterization of the title compound and updated melting point data. View Source
